molecular formula C21H27N3O2 B11551021 (3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide

(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide

Cat. No.: B11551021
M. Wt: 353.5 g/mol
InChI Key: PEYYAOGWCVCUTQ-CJLVFECKSA-N
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Description

(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of Naphthalen-1-YL Formamide: This step involves the reaction of naphthalene with formamide under specific conditions to form Naphthalen-1-YL formamide.

    Imination Reaction: The Naphthalen-1-YL formamide is then reacted with an appropriate reagent to introduce the imino group.

    Butanamide Formation: The final step involves the reaction of the imino compound with N,N-bis(propan-2-YL)butanamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the imino group in the target compound.

    Diethyl malonate: Used in similar synthetic applications.

Uniqueness

(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide is unique due to its specific structure, which includes a naphthalene ring and multiple functional groups. This structure imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)20(25)13-16(5)22-23-21(26)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,14-15H,13H2,1-5H3,(H,23,26)/b22-16+

InChI Key

PEYYAOGWCVCUTQ-CJLVFECKSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C/C(=N/NC(=O)C1=CC=CC2=CC=CC=C21)/C

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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